REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:25]=[CH:24][C:6]([O:7][CH2:8][C:9]([N:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)=[O:10])=[CH:5][CH:4]=1)=[O:2].O=C(N1CCNCC1)COC1C=C(C=CC=1)C=O>>[O:10]=[C:9]([N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)[CH2:8][O:7][C:6]1[CH:5]=[CH:4][C:3]([CH:1]=[O:2])=[CH:25][CH:24]=1
|
Name
|
tert-Butyl 4-(2-(4-formylphenoxy)acetyl)piperazine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(OCC(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C=C1
|
Name
|
compound 50
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(COC=1C=C(C=O)C=CC1)N1CCNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(COC1=CC=C(C=O)C=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |